![molecular formula C26H32N2O2 B12870494 (4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral molecule featuring a biphenyl core with two oxazole rings. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and applications. The presence of isopropyl groups and the biphenyl structure contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst.
Oxazole Ring Formation: The oxazole rings are formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them into more saturated heterocycles.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes from the isopropyl groups.
Reduction: Formation of more saturated heterocycles from the oxazole rings.
Substitution: Introduction of various functional groups onto the biphenyl core.
科学研究应用
Chemistry
In chemistry, (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in the products of catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a molecular probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in structural biology.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The biphenyl and oxazole moieties are common in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, respectively, facilitating binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-tert-butyl-4,5-dihydrooxazole): Similar structure but with tert-butyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-isopropyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the presence of isopropyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in asymmetric synthesis and molecular recognition.
属性
分子式 |
C26H32N2O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
(4S)-2-[3-methyl-2-[2-methyl-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-15(2)21-13-29-25(27-21)19-11-7-9-17(5)23(19)24-18(6)10-8-12-20(24)26-28-22(14-30-26)16(3)4/h7-12,15-16,21-22H,13-14H2,1-6H3/t21-,22-/m1/s1 |
InChI 键 |
HOVXZARITZXTNL-FGZHOGPDSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)C(C)C)C3=C(C=CC=C3C4=N[C@H](CO4)C(C)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)C(C)C)C3=C(C=CC=C3C4=NC(CO4)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)

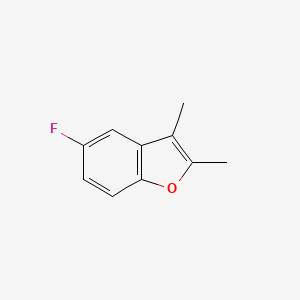
![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
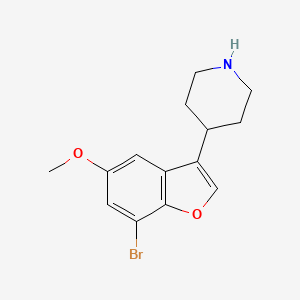

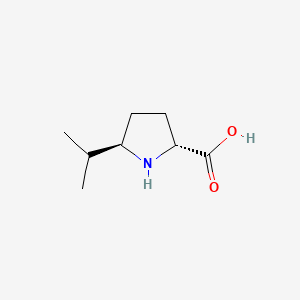
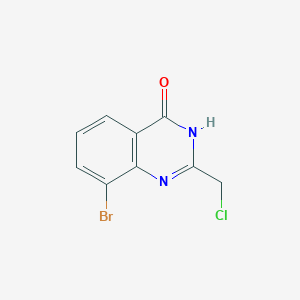
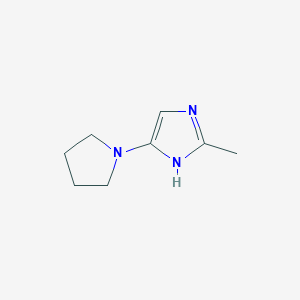

![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
